(2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid
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Overview
Description
(2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyphenyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the butyric acid backbone: The protected amino acid is then coupled with a suitable precursor to form the butyric acid backbone.
Introduction of the hydroxyphenyl group: The hydroxyphenyl group is introduced through a substitution reaction, often using a phenol derivative.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butyric acid backbone can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected amino group and hydroxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid: Lacks the Boc protection, making it more reactive.
(2R,3S)-2-Boc-amino-3-(4-methoxy-phenyl)-butyric acid: Contains a methoxy group instead of a hydroxy group, altering its reactivity and binding properties.
Uniqueness
(2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The Boc protection enhances its stability, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
(2R,3S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-9(10-5-7-11(17)8-6-10)12(13(18)19)16-14(20)21-15(2,3)4/h5-9,12,17H,1-4H3,(H,16,20)(H,18,19)/t9-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJGIYFYNRRZGU-JOYOIKCWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O)[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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